3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClN₃O₂ and a molecular weight of 205.64 g/mol. This compound is classified as a derivative of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. The presence of the triazole ring in its structure contributes to its biological activity and potential applications in various fields, particularly in medicinal chemistry.
The compound is sourced from various chemical suppliers and research studies. It has been identified as a significant intermediate in the synthesis of other biologically active compounds. Its classification falls under the category of triazole derivatives, which are known for their diverse pharmacological properties, including antifungal and anticancer activities .
The synthesis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride can be achieved through several methods. A notable approach involves a one-pot three-component reaction that efficiently constructs the triazole ring. This method typically includes:
Recent advancements have introduced continuous-flow synthesis techniques that improve yield and reduce waste by avoiding chromatography steps .
The molecular structure of 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride features:
The SMILES notation for this compound is CC(C(=O)O)C(C1=NN=N1)=N
, which represents its structural configuration in a linear format .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for developing new derivatives with enhanced biological activity or altered properties .
The mechanism of action for 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride largely depends on its interactions at the molecular level:
Research indicates that derivatives of triazoles exhibit significant potency against certain targets, making them valuable in drug discovery .
Physical and chemical properties are crucial for understanding how this compound behaves under different conditions, influencing its storage, handling, and application .
3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride has several applications in scientific research:
The versatility of this compound makes it an important subject of study within medicinal chemistry and related fields .
The construction of the 1,2,4-triazole ring system in 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride employs highly efficient one-pot multi-component reactions (MCRs). These strategies streamline the synthesis by minimizing intermediate isolation and maximizing atom economy. The core assembly typically initiates with a condensation reaction between an acyl hydrazide and a carbonyl source (e.g., 3-methylbutanoic acid derivatives), forming a hydrazone intermediate. This intermediate subsequently undergoes cyclodehydration in the presence of nitrile sources (such as cyanogen bromide or formamide derivatives) to furnish the triazole ring .
Key advantages of MCRs include:
Table 1: Representative One-Pot MCR Protocol for Triazole Core Assembly
Component | Role | Example Reagent | Reaction Conditions |
---|---|---|---|
Acyl Hydrazide | Nitrogen donor | Hydrazine hydrate | 80–100°C, polar aprotic solvent (e.g., DMF) |
Carbonyl Source | Electrophile | 3-Methylbutyraldehyde | 4–6 hours, reflux |
Cyclizing Agent | Nitrile provider | Cyanogen bromide | Room temperature, 1 hour |
Acid Catalyst | Accelerate cyclization | p-Toluenesulfonic acid | 0.5–1.0 equiv. |
Optimization focuses on solvent selection (dimethylformamide enhances solubility) and stoichiometric balance (excess nitrile agent drives cyclization completion). Post-cyclization, the free acid is precipitated and isolated via acidification, yielding the triazole carboxylic acid precursor prior to hydrochloride salt formation .
Traditional batch synthesis of triazole derivatives faces limitations in exotherm management and purification complexity. Recent advancements adopt continuous-flow reactors to overcome these challenges. A validated flow process for analogous 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid demonstrates a 92% isolated yield—surpassing batch yields by 25%—while eliminating chromatographic purification [7].
The flow methodology involves:
Table 2: Batch vs. Continuous-Flow Synthesis Performance Metrics
Parameter | Batch Method | Continuous-Flow Method | Improvement |
---|---|---|---|
Overall Yield | 60–68% | 85–92% | +25–35% |
Reaction Time | 8–12 hours | 10–30 minutes | 15–20× faster |
Purification | Column chromatography | Filtration only | Zero solvent waste |
Scalability | Limited by heat transfer | Linear via reactor numbering | Simplified scale-up |
This approach enhances sustainability by reducing organic solvent use and safety by containing hazardous intermediates (e.g., hydrazoic acid precursors) within closed systems [2] [7]. Implementation for 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid would likely follow analogous protocols.
Conversion of the free acid 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid (molecular formula: C₇H₁₁N₃O₂, MW 169.18 g/mol) to its hydrochloride salt (C₇H₁₂ClN₃O₂, MW 205.64 g/mol) serves dual purposes: enhanced aqueous solubility and solid-state stability. The reaction proceeds via proton transfer in anhydrous media [2].
Mechanism:
Table 3: Characterization of Hydrochloride Salt vs. Free Acid
Property | Free Acid | Hydrochloride Salt | Analytical Method |
---|---|---|---|
Molecular Weight | 169.18 g/mol | 205.64 g/mol | Mass spectrometry |
Melting Point | Not reported | Decomposes >180°C | Differential scanning calorimetry |
Hygroscopicity | Low | High | Dynamic vapor sorption |
Crystalline Form | Amorphous | Crystalline hydrate | X-ray powder diffraction |
Stability Implications:
Salt formation thus transforms an otherwise unstable, poorly soluble acid into a pharmaceutically tractable intermediate optimized for downstream derivatization or formulation [2].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: